N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide
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Description
N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H19ClN2O2S2
- Molecular Weight : 442.98 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its structural features, which include a chlorobenzyl group and an isoindole moiety. These components are known to interact with various biological targets, potentially influencing cellular processes such as:
- Enzyme Inhibition : Similar compounds have shown activity against enzymes like urease, indicating that this compound may also exhibit inhibitory effects on specific enzymes through competitive binding or allosteric modulation.
Biological Activity Overview
The compound's biological activities can be categorized based on available research:
- Antimicrobial Activity :
- Anticancer Potential :
-
Anti-inflammatory Effects :
- The presence of sulfur in the compound may contribute to anti-inflammatory effects, as sulfur-containing compounds are often studied for their ability to modulate inflammatory pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of structurally similar isoindole derivatives on cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting potential therapeutic applications for this compound .
Case Study 2: Antimicrobial Efficacy
Research on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfur moiety in enhancing the antibacterial properties of these compounds .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Benzothiazole Derivative | Benzothiazole | Antimicrobial, Anticancer |
Isoindole Derivative | Isoindole | Anticancer, Anti-inflammatory |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c23-16-9-7-15(8-10-16)12-24-20(26)14-29-22-19-6-2-1-5-18(19)21(27)25(22)13-17-4-3-11-28-17/h1-11,22H,12-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTIUUIHALKMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.